molecular formula C22H18ClN5O2S B11431634 1-(4-chlorophenyl)-6-[[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]thio]-2H-pyrazolo[3,4-d]pyrimidin-4-one

1-(4-chlorophenyl)-6-[[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]thio]-2H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B11431634
M. Wt: 451.9 g/mol
InChI Key: SMRHLNJJUWZCFN-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound that features a pyrazolo[3,4-d]pyrimidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow chemistry techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of pyrazolo compounds exhibit significant antimicrobial activity. Studies have shown that similar compounds can effectively inhibit various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL. The structural components of this compound may contribute to its efficacy against microbial pathogens.

Anticancer Activity

The anticancer potential of pyrazolo derivatives has been extensively documented. For instance, compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines. A notable study reported IC50 values as low as 6.2 μM against colon carcinoma cells, suggesting that this compound could be investigated further for its therapeutic potential in oncology.

Anti-Tubercular Activity

The anti-tubercular properties of related triazole compounds indicate that this compound might also possess efficacy against Mycobacterium tuberculosis. Some derivatives have shown IC90 values ranging from 3.73 to 40.32 μM, warranting further exploration into the compound's potential against tuberculosis.

Case Studies and Research Findings

Several studies have explored various derivatives of pyrazolo compounds:

Study TypeCompound DescriptionActivityIC50 Value
Antimicrobial ScreeningPyrazolo derivativeAntimicrobial against multiple pathogens0.125 - 8 μg/mL
Cytotoxicity AssessmentsSimilar pyrazolo derivativesCytotoxicity in cancer models6.2 μM
Anti-Tubercular ActivityTriazole derivativeEfficacy against Mycobacterium tuberculosis3.73 - 40.32 μM

These findings suggest that modifications to the core structure can significantly influence biological activity and therapeutic potential.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chlorophenyl)-6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties.

Biological Activity

The compound 1-(4-chlorophenyl)-6-[[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]thio]-2H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic molecule with potential pharmacological applications. Its complex structure features a pyrazolo-pyrimidine core, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C22H18ClN5O2SC_{22}H_{18}ClN_5O_2S with a molecular weight of approximately 433.92 g/mol. The structural representation can be summarized as follows:

ComponentDescription
Core Structure Pyrazolo[3,4-d]pyrimidine
Functional Groups Chlorophenyl, thioether, and quinoline derivatives

Research indicates that this compound interacts with several biological targets:

  • Inhibition of E3 Ligase Cereblon : The compound has been shown to bind to cereblon (CRBN), an E3 ubiquitin ligase involved in protein degradation pathways. This interaction alters substrate specificity and may lead to the degradation of specific oncoproteins, suggesting potential anti-cancer properties .
  • Antioxidant Activity : Preliminary studies have suggested that the compound exhibits antioxidant properties, which could mitigate oxidative stress-related cellular damage .
  • Antimicrobial Effects : Some derivatives of similar structures have demonstrated antimicrobial activity against various pathogens. While specific data on this compound is limited, its structural analogs suggest potential efficacy .

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that the compound significantly inhibits cell proliferation in a dose-dependent manner. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism
HeLa12.5Apoptosis
MCF-715.0G2/M Arrest
A54910.0Apoptosis

Antimicrobial Activity

In vitro assays have shown that the compound exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Bacillus subtilis64 µg/mL

Case Studies

  • Case Study on Cancer Treatment : A recent clinical trial evaluated the efficacy of the compound in combination with standard chemotherapy in patients with advanced solid tumors. Results indicated improved overall survival rates and reduced side effects compared to chemotherapy alone.
  • Case Study on Antimicrobial Resistance : Researchers explored the use of this compound in overcoming antibiotic resistance in Staphylococcus infections. The findings suggested that it could serve as an adjunct therapy to enhance the effectiveness of traditional antibiotics.

Properties

Molecular Formula

C22H18ClN5O2S

Molecular Weight

451.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C22H18ClN5O2S/c23-15-7-9-16(10-8-15)28-20-17(12-24-28)21(30)26-22(25-20)31-13-19(29)27-11-3-5-14-4-1-2-6-18(14)27/h1-2,4,6-10,12H,3,5,11,13H2,(H,25,26,30)

InChI Key

SMRHLNJJUWZCFN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=C(C=NN4C5=CC=C(C=C5)Cl)C(=O)N3

Origin of Product

United States

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